molecular formula C14H9BrN2O B11991062 3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one CAS No. 5571-67-5

3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one

Cat. No.: B11991062
CAS No.: 5571-67-5
M. Wt: 301.14 g/mol
InChI Key: MDVXHMPADQICQN-UHFFFAOYSA-N
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Description

3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a bromophenyl group and an imino group attached to an indole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one typically involves the condensation of 4-bromoaniline with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the indole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one is unique due to its indole core, which imparts a wide range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile and valuable compound.

Properties

CAS No.

5571-67-5

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

3-(4-bromophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H9BrN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18)

InChI Key

MDVXHMPADQICQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Br)C(=O)N2

solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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